3-Bromo-5-methoxy-4-[(2-methylprop-2-enyl)oxy]-benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-methoxy-4-[(2-methylprop-2-enyl)oxy]-benzaldehyde: is an organic compound with the molecular formula C({12})H({13})BrO(_{3}) It is characterized by the presence of a bromine atom, a methoxy group, and an allyl ether group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methoxy-4-[(2-methylprop-2-enyl)oxy]-benzaldehyde typically involves multiple steps:
Starting Material: The synthesis often begins with a substituted benzaldehyde, such as 3-bromo-5-methoxybenzaldehyde.
Allylation: The key step involves the introduction of the allyl ether group. This can be achieved through an etherification reaction using an appropriate allyl halide (e.g., 2-methylprop-2-enyl bromide) in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage.
Industrial Production Methods
While specific industrial methods for the large-scale production of this compound are not well-documented, the general principles of etherification and bromination reactions are scalable. Industrial synthesis would likely involve optimized reaction conditions, continuous flow processes, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group in 3-Bromo-5-methoxy-4-[(2-methylprop-2-enyl)oxy]-benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can also be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO({3})), or other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH({4})).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products
Oxidation: 3-Bromo-5-methoxy-4-[(2-methylprop-2-enyl)oxy]-benzoic acid.
Reduction: 3-Bromo-5-methoxy-4-[(2-methylprop-2-enyl)oxy]-benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In synthetic chemistry, 3-Bromo-5-methoxy-4-[(2-methylprop-2-enyl)oxy]-benzaldehyde serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it valuable in the development of new organic compounds.
Biology and Medicine
While specific biological applications are not extensively documented, compounds with similar structures are often investigated for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers and resins, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 3-Bromo-5-methoxy-4-[(2-methylprop-2-enyl)oxy]-benzaldehyde would depend on its specific application. For instance, in a chemical reaction, the aldehyde group can act as an electrophile, while the bromine atom can participate in nucleophilic substitution reactions. The methoxy and allyl ether groups can influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-methoxybenzaldehyde: Lacks the allyl ether group, making it less versatile in certain synthetic applications.
4-Bromo-3-methoxybenzaldehyde: Differently substituted, which can affect its reactivity and applications.
3-Bromo-4-methoxybenzaldehyde: Similar structure but without the allyl ether group, limiting its potential modifications.
Uniqueness
3-Bromo-5-methoxy-4-[(2-methylprop-2-enyl)oxy]-benzaldehyde is unique due to the presence of the allyl ether group, which provides additional sites for chemical modification and enhances its utility in synthetic chemistry
Properties
IUPAC Name |
3-bromo-5-methoxy-4-(2-methylprop-2-enoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO3/c1-8(2)7-16-12-10(13)4-9(6-14)5-11(12)15-3/h4-6H,1,7H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPKBTAPHSEASS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=C(C=C(C=C1Br)C=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.